5-(4-Butoxyphenyl)-1,3-dioxan-2-one
Description
5-(4-Butoxyphenyl)-1,3-dioxan-2-one is a six-membered cyclic carbonate derivative featuring a 4-butoxyphenyl substituent at the 5-position of the dioxanone ring. The butoxyphenyl group introduces steric bulk and aromaticity, distinguishing it from aliphatic-substituted analogues.
Properties
CAS No. |
300782-23-4 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-1,3-dioxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-2-3-8-16-13-6-4-11(5-7-13)12-9-17-14(15)18-10-12/h4-7,12H,2-3,8-10H2,1H3 |
InChI Key |
ZBDVIVUNKQHHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2COC(=O)OC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one typically involves the reaction of 4-butoxyphenol with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxanone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxanone ring to a more saturated form.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-butoxybenzoic acid, while reduction could produce 5-(4-butoxyphenyl)-1,3-dioxane.
Scientific Research Applications
5-(4-Butoxyphenyl)-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-1,3-dioxan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxanone ring structure allows for specific interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(4-Butoxyphenyl)-1,3-dioxan-2-one with key analogues:
ROP: Ring-opening polymerization
*DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Key Findings from Comparative Studies
a) Substituent Effects on Reactivity
- Aromatic vs. Aliphatic Substituents : The butoxyphenyl group in the target compound introduces steric hindrance and electronic effects (aromatic π-system) absent in aliphatic analogues like 5-(4-hydroxybutyl)-1,3-dioxan-2-one. This likely reduces ring strain, a critical driver for ROP in cyclic carbonates .
- Hydroxyl Group Protection : Compounds with free hydroxyl groups (e.g., 5-hydroxy-1,3-dioxan-2-one) undergo isomerization to five-membered carbonates instead of ROP. However, protecting hydroxyls with ester or ether groups (e.g., butoxy in the target compound) may stabilize the six-membered ring, though polymerization feasibility remains untested .
b) Catalyst Influence
- Aliphatic derivatives (e.g., 5-(4-hydroxybutyl)-1,3-dioxan-2-one) exhibit catalyst-dependent branching. For instance, enzymatic catalysts favor hyperbranched structures, while DBU promotes linear growth . The target compound’s bulky substituent may necessitate specialized catalysts to overcome steric barriers.
c) Polymer Architecture
- Hyperbranched polycarbonates from aliphatic analogues contain primary hydroxyl termini, enabling post-polymerization modifications. The aromatic butoxyphenyl group in the target compound could impart rigidity and thermal stability, but its inability to participate in branching reactions (due to lack of reactive OH groups) might limit hyperbranched formation .
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